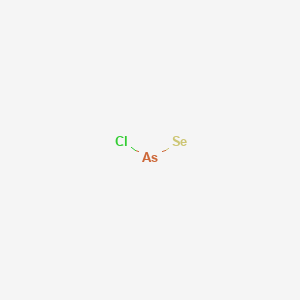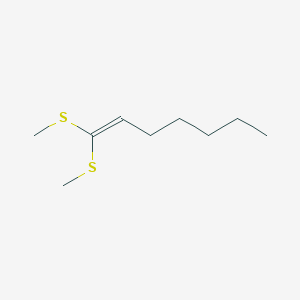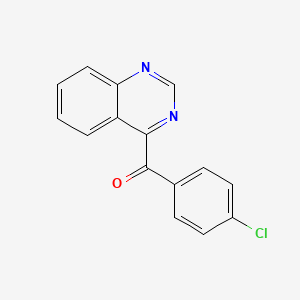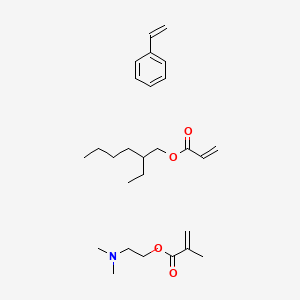
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, 2-ethylhexyl prop-2-enoate, and styrene are compounds that are often used in the production of polymers and copolymers. These compounds are known for their versatility and are utilized in various industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized by reacting dimethylaminoethanol with methacrylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
2-Ethylhexyl prop-2-enoate: This ester is commonly prepared by esterification of 2-ethylhexanol with acrylic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Styrene: Styrene is produced industrially by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C).
Industrial Production Methods
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Industrial production involves continuous esterification processes with efficient separation techniques to purify the product.
2-Ethylhexyl prop-2-enoate: Large-scale production utilizes continuous reactors and distillation columns to achieve high purity and yield.
Styrene: The industrial production of styrene is typically carried out in large-scale dehydrogenation reactors with advanced heat recovery systems to optimize energy efficiency.
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often leading to the formation of corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or alkanes.
Substitution: These compounds can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Oxidation can yield methacrylic acid derivatives.
2-Ethylhexyl prop-2-enoate: Reduction can produce 2-ethylhexanol.
Styrene: Oxidation can lead to the formation of benzaldehyde or benzoic acid.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings.
Industry: Applied in the production of paints, coatings, and adhesives due to their excellent film-forming properties.
作用机制
The mechanism of action for these compounds involves their ability to polymerize and form long-chain molecules. The presence of reactive double bonds allows them to undergo addition polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and structure.
相似化合物的比较
Similar Compounds
Methyl methacrylate: Similar to 2-(Dimethylamino)ethyl 2-methylprop-2-enoate but lacks the dimethylamino group.
Butyl acrylate: Similar to 2-ethylhexyl prop-2-enoate but with a shorter alkyl chain.
Vinyl toluene: Similar to styrene but with a methyl group on the aromatic ring.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: The presence of the dimethylamino group imparts unique solubility and reactivity properties.
2-Ethylhexyl prop-2-enoate: The long alkyl chain provides flexibility and hydrophobicity, making it suitable for specific applications.
Styrene: The aromatic ring in styrene contributes to its stability and ability to undergo various chemical transformations.
属性
CAS 编号 |
58353-09-6 |
|---|---|
分子式 |
C27H43NO4 |
分子量 |
445.6 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene |
InChI |
InChI=1S/C11H20O2.C8H15NO2.C8H8/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8/h6,10H,3-5,7-9H2,1-2H3;1,5-6H2,2-4H3;2-7H,1H2 |
InChI 键 |
DWCYVWMAAJPKMN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1 |
相关CAS编号 |
58353-09-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


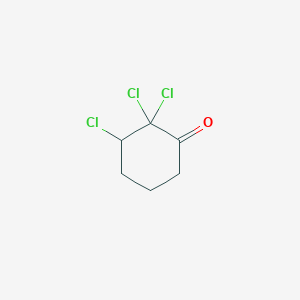
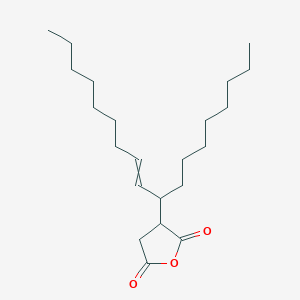
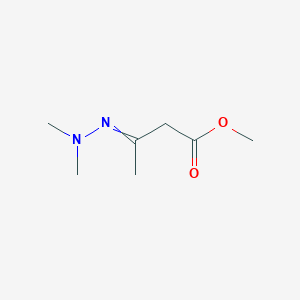
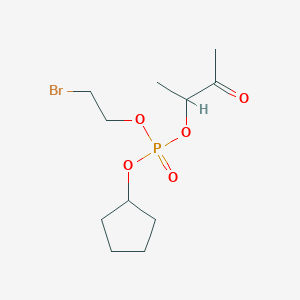
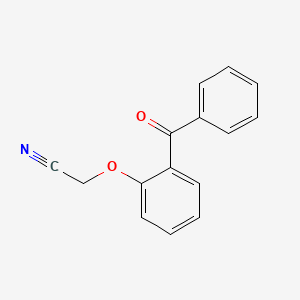
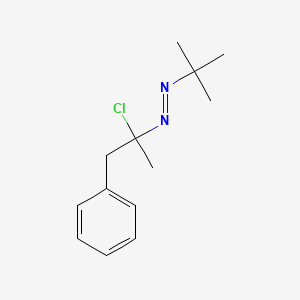
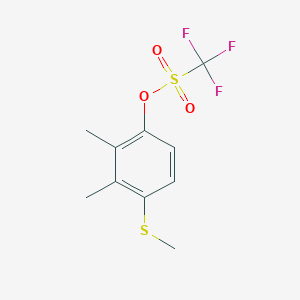
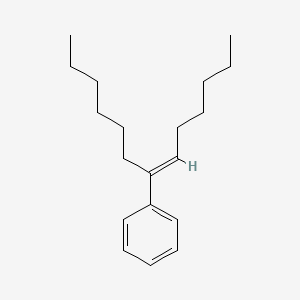

![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
